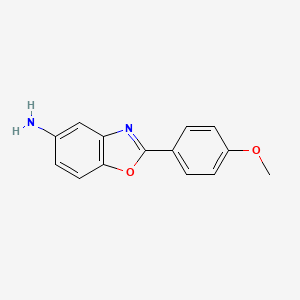

2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSVPGARXVXXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352899 | |

| Record name | 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54995-53-8 | |

| Record name | 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure known for a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] This document outlines a robust synthetic protocol, provides a thorough analysis of the characterization techniques required to verify the compound's identity and purity, and discusses potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of the Benzoxazole Core

The 1,3-benzoxazole ring system is a prominent heterocyclic motif found in numerous compounds with diverse and potent biological activities.[1] The fusion of a benzene ring with an oxazole ring creates a rigid, planar structure that can effectively interact with various biological targets. The substituent at the 2-position of the benzoxazole ring plays a crucial role in determining its pharmacological profile. The incorporation of a 4-methoxyphenyl group at this position can enhance lipophilicity and introduce specific electronic properties, potentially influencing the compound's binding affinity and metabolic stability. Furthermore, the presence of an amine group at the 5-position provides a valuable handle for further chemical modifications, allowing for the generation of a library of derivatives with potentially enhanced therapeutic properties.

Strategic Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of a substituted o-aminophenol with a carboxylic acid or its derivative. A common and effective method involves the reaction of 2,4-diaminophenol with 4-methoxybenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA).[2]

Underlying Reaction Mechanism

The reaction proceeds via a well-established mechanism for benzoxazole formation. Initially, the more nucleophilic amino group of 2,4-diaminophenol attacks the carbonyl carbon of 4-methoxybenzoic acid to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of an amide intermediate. The crucial cyclization step involves the intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the amide, followed by another dehydration step to yield the final benzoxazole ring. The use of PPA as both a solvent and a dehydrating agent facilitates these dehydration steps and drives the reaction towards the desired product.

Detailed Experimental Protocol

Materials:

-

2,4-Diaminophenol dihydrochloride

-

4-Methoxybenzoic acid

-

Polyphosphoric acid (PPA)

-

10% Sodium carbonate solution

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 2,4-diaminophenol dihydrochloride (1 equivalent) and 4-methoxybenzoic acid (1.1 equivalents).

-

To this mixture, add polyphosphoric acid (10-15 times the weight of the reactants).

-

Heat the reaction mixture to 180-200°C with constant stirring for 2-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 8-9.

-

The resulting precipitate is the crude this compound.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.

-

For purification, recrystallize the crude product from an appropriate solvent system, such as ethanol/water.

-

Dry the purified product under vacuum to obtain a crystalline solid.

Synthesis Workflow Diagram

Sources

Spectroscopic Elucidation of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine: A Technical Guide

Preamble: Navigating Spectroscopic Characterization

In the landscape of drug discovery and materials science, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of rigorous scientific practice. Benzoxazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse pharmacological activities.[1] This guide focuses on the structural characterization of a specific derivative, 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine (Molecular Formula: C₁₄H₁₂N₂O₂, Molecular Weight: 240.26 g/mol ).[2]

While a comprehensive search of public scientific databases did not yield a complete set of experimentally recorded spectra for this exact compound, this document serves as an in-depth, predictive guide to its spectroscopic profile. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon empirical data from closely related structural analogs, we can construct a highly accurate and reliable spectroscopic fingerprint. This process mirrors the deductive reasoning employed by structural chemists when encountering a novel compound, transforming disparate data points into a cohesive molecular portrait.

This guide is structured not as a rigid template, but as a logical workflow that begins with the foundational molecular structure and progressively builds a detailed spectroscopic profile, explaining the causality behind the predicted data at each step.

Molecular Architecture and Its Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The target compound consists of three key interconnected fragments: a 1,3-benzoxazole core, a 5-amino substituent on the benzoxazole ring, and a 2-(4-methoxyphenyl) substituent. Each of these components will give rise to distinct and predictable signals in the various spectra.

Figure 2: Proposed ESI-MS fragmentation pathway for this compound.

Interpretation of Fragmentation:

-

Loss of a Methyl Radical (•CH₃): A common initial fragmentation for methoxy-substituted aromatic compounds is the loss of the methyl radical from the ether, leading to a fragment at m/z ≈ 226 .

-

Subsequent Loss of Carbon Monoxide (CO): The resulting ion can then lose a molecule of carbon monoxide, a characteristic fragmentation for phenolic cations, yielding a fragment at m/z ≈ 198 .

-

Cleavage of the C2-Phenyl Bond: A major fragmentation pathway would involve the cleavage of the bond between the benzoxazole C2 carbon and the methoxyphenyl ring. This can lead to two characteristic fragments:

-

The p-methoxybenzyl cation at m/z ≈ 107 .

-

The protonated 5-aminobenzoxazole fragment at m/z ≈ 135 .

-

Conclusion: A Cohesive Spectroscopic Identity

By integrating the predicted data from NMR, IR, and Mass Spectrometry, a comprehensive and self-validating spectroscopic profile for This compound emerges. The ¹H and ¹³C NMR spectra will precisely map the carbon-hydrogen framework, with the chemical shifts providing clear evidence for the three distinct structural motifs. The IR spectrum will confirm the presence of key functional groups, most notably the primary amine, the aryl ether, and the C=N bond of the benzoxazole core. Finally, high-resolution mass spectrometry will verify the elemental composition via an accurate mass measurement of the molecular ion, while the fragmentation pattern will corroborate the connectivity of the structural subunits. This multi-faceted approach ensures a high degree of confidence in the structural elucidation of the target molecule, a critical step in its journey through the research and development pipeline.

References

- BenchChem. (2025). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.

- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

- Chemdiv. (n.d.). Compound this compound.

- Royal Society of Chemistry. (n.d.). Supporting Information: A new superacid hafnium-based metal-organic framework....

- MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.

- Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5....

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine: From Synthesis to Structural Elucidation and Pharmaceutical Application

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a critical cornerstone of rational drug design and development. The benzoxazole scaffold is a privileged heterocyclic motif, renowned for its presence in a wide array of pharmacologically active compounds, exhibiting properties that span anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The specific compound of interest, 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, represents a promising candidate for further investigation due to the favorable electronic and structural contributions of its constituent parts.

This guide provides a comprehensive, in-depth technical overview of the process of determining and analyzing the crystal structure of this novel benzoxazole derivative. We will journey from the chemical synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction and computational analysis. The causality behind each experimental choice will be elucidated, providing researchers, scientists, and drug development professionals with a robust framework for understanding not just the "how," but the critical "why" of crystal structure analysis. The ultimate goal is to unveil the precise arrangement of atoms in the solid state, as this information is paramount for predicting and optimizing a drug's physicochemical properties, such as solubility, stability, and bioavailability, which are decisive factors in its therapeutic efficacy.[3][4]

Synthesis and Crystallization: From Blueprint to Tangible Form

A prerequisite for any crystal structure analysis is the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The synthetic strategy for this compound is designed based on established methodologies for related benzoxazole derivatives.[5]

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-arylbenzoxazoles involves the condensation of a substituted 2-aminophenol with an appropriate aromatic aldehyde or carboxylic acid.[5] For our target molecule, a plausible route involves the reaction of 2-amino-4-nitrophenol with 4-methoxybenzoic acid, followed by the reduction of the nitro group to an amine.

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

-

Step 1: Condensation. In a round-bottom flask, equimolar amounts of 2-amino-4-nitrophenol and 4-methoxybenzoic acid are mixed with polyphosphoric acid (PPA) as both a solvent and a catalyst.

-

Step 2: Reaction. The mixture is heated to 170-200°C for 2-3 hours with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate, 2-(4-methoxyphenyl)-5-nitro-1,3-benzoxazole, is collected by filtration, washed with water, and dried.

-

Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure nitro intermediate.

-

Step 5: Reduction. The purified 2-(4-methoxyphenyl)-5-nitro-1,3-benzoxazole is dissolved in methanol, and a catalytic amount of palladium on carbon (Pd-C) is added. The mixture is then subjected to hydrogenation at room temperature until the nitro group is completely reduced to an amine.

-

Step 6: Final Product Isolation. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the final product, this compound. The purity of the final compound is confirmed by NMR and mass spectrometry.

The Art of Crystallization: Achieving X-ray Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure. Slow evaporation is a widely used and effective technique for growing high-quality crystals of small organic molecules.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: The choice of solvent is critical. An ideal solvent should be one in which the compound is moderately soluble. High solubility often leads to the formation of many small crystals, while low solubility may prevent crystallization altogether. A solvent or a mixture of solvents (e.g., ethanol/water, acetone/hexane) should be screened.

-

Solution Preparation: A nearly saturated solution of the purified compound is prepared by dissolving it in the chosen solvent at room temperature or with gentle heating.

-

Filtration: The solution is filtered through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the growth of multiple small crystals instead of a few large ones.

-

Crystal Growth: The filtered solution is placed in a clean vial, which is then loosely covered (e.g., with a perforated cap or parafilm with a few pinholes). This allows for the slow evaporation of the solvent.

-

Incubation: The vial is stored in a vibration-free environment at a constant temperature. Mechanical disturbances can disrupt crystal growth. Patience is key, as crystal growth can take several days to weeks.

-

Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Lattice

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[6][7] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which is a function of the arrangement of atoms within the crystal.[2]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection Instrument: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), a goniometer for precise crystal orientation, and a sensitive detector (e.g., a CCD or CMOS detector) is used.[8]

-

Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms and reduces radiation damage to the crystal, resulting in a higher quality diffraction pattern.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega scans) while exposing it to the X-ray beam.[8] The exposure time for each frame and the total number of frames are optimized to ensure good data redundancy and completeness.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data contains the information needed to reconstruct the electron density map of the crystal, from which the atomic positions can be determined.

-

Structure Solution: For small molecules, the initial atomic positions are typically found using "direct methods," a computational technique that uses statistical relationships between the phases of the reflections.

-

Structure Refinement: The initial structural model is then refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor (residual factor), with lower values indicating a better fit.

Hypothetical Crystallographic Data

The following table presents a set of plausible crystallographic data for this compound, based on typical values for similar organic molecules.

| Parameter | Value |

| Empirical formula | C₁₄H₁₂N₂O₂ |

| Formula weight | 240.26 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, b = 12.3(2) Å, c = 11.5(1) Å |

| α = 90°, β = 105.2(5)°, γ = 90° | |

| Volume | 1160(3) ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.375 Mg/m³ |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Structural Analysis: Deciphering Intermolecular Interactions

With a refined crystal structure, we can now delve into the detailed molecular geometry and, more importantly, the intermolecular interactions that govern the crystal packing. These non-covalent interactions are fundamental to the physical properties of the solid state.

Molecular Conformation

The analysis would first confirm the expected connectivity of the molecule. The benzoxazole and phenyl rings are likely to be nearly planar. A key conformational feature would be the torsion angle between the benzoxazole and the 4-methoxyphenyl ring systems. This angle influences the overall shape of the molecule and its ability to pack efficiently in the crystal lattice.

Intermolecular Interactions and Crystal Packing

The amine and methoxy groups, along with the nitrogen atom of the oxazole ring, are potential sites for hydrogen bonding. It is anticipated that the amine group (-NH₂) will act as a hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen of the benzoxazole ring will act as acceptors. These hydrogen bonds would link the molecules into chains or sheets. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal structure.[9]

Caption: Key intermolecular interactions in the crystal lattice.

Hirshfeld Surface Analysis

To gain a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[1][10] This method partitions the crystal space into regions belonging to each molecule and maps various properties onto this surface.[11]

-

d_norm surface: This surface visualizes close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other strong interactions.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions (e.g., H...H, O...H, C...H) to the overall crystal packing.[11] This allows for a detailed comparison of the packing motifs in different polymorphs or related structures.

Implications for Drug Development: From Structure to Function

The detailed structural information obtained from this analysis is of immense value in the drug development pipeline.[3][12]

-

Polymorph Screening: The existence of different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API) can have profound effects on its properties.[13] A thorough understanding of the crystal structure of the most stable polymorph is a regulatory requirement and crucial for ensuring consistent product quality.

-

Physicochemical Properties: The strength and nature of the intermolecular interactions directly influence the melting point, solubility, and dissolution rate of the drug. For instance, a crystal structure with strong hydrogen bonding networks will generally have a higher melting point and lower solubility than one dominated by weaker van der Waals forces.

-

Stability and Formulation: The crystal packing arrangement affects the chemical and physical stability of the solid drug. This knowledge is essential for developing stable formulations with a long shelf life.

-

Structure-Based Drug Design: The experimentally determined 3D conformation of the molecule provides a precise template for computational modeling and structure-based drug design. This allows medicinal chemists to design new analogues with improved binding affinity to their biological target, guided by the known solid-state structure.

Conclusion

The crystal structure analysis of this compound provides a definitive atomic-level blueprint of this potentially therapeutic compound. This guide has outlined a comprehensive workflow, from synthesis and crystallization to advanced structural analysis. The elucidated molecular conformation and the intricate network of intermolecular interactions that govern the crystal packing are not merely of academic interest; they are critical data points that inform every stage of the drug development process. By understanding the solid-state architecture of a drug candidate, we can better predict its behavior, optimize its properties, and ultimately accelerate its journey from a promising molecule to a life-saving medicine.

References

-

The Hirshfeld Surface. CrystalExplorer.

-

Dunitz, J. D., & Bernstein, J. (1995). Disappearing Polymorphs. Accounts of Chemical Research, 28(4), 193–200.

-

Single crystal X-ray diffraction. Rigaku.

-

Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59.

-

Kasthuri, M., et al. (2015). Synthesis of 2-aminobenzoxazoles using an efficient, air-stable, and nonhazardous electrophilic cyanating agent. ACS Omega.

-

Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI.

-

Single-crystal X-ray Diffraction. SERC (Carleton).

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.

-

Pharmaceutical Crystallization in drug development. Syrris.

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org.

-

2-Phenyl -benzoxazole Derivative. ResearchGate.

-

The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. MDPI.

-

The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals.

-

Hirshfeld surface analysis. CrystEngComm (RSC Publishing).

-

The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate.

-

Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. NIH.

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

-

The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua - Filter Dryer.

-

CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals.

-

2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI.

-

Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central.

-

Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences.

-

Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega.

-

The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs.

-

Single Crystal X-ray Diffraction and Structure Analysis.

Sources

- 1. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]

- 4. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. rigaku.com [rigaku.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. neutrons.ornl.gov [neutrons.ornl.gov]

- 9. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives [mdpi.com]

- 10. crystalexplorer.net [crystalexplorer.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Properties of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine

Foreword: The Critical Role of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are paramount to its success. Before a compound can exert its pharmacological effect, it must first be soluble enough to be formulated and absorbed, and stable enough to withstand the rigors of manufacturing, storage, and physiological conditions. This guide provides a comprehensive technical overview of the core solubility and stability properties of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, a novel heterocyclic entity with significant therapeutic potential. As researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is not merely academic; it is the foundation upon which successful translation from bench to bedside is built. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your development programs.

Introduction to this compound

This compound belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] The fusion of a benzene and an oxazole ring creates a rigid, planar system that can effectively interact with various biological targets. The specific substitutions on this core, a methoxyphenyl group at the 2-position and an amine group at the 5-position, are anticipated to modulate its pharmacological activity, as well as its solubility and stability.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₂N₂O₂[2]

-

Molecular Weight: 240.26 g/mol [2]

-

SMILES: COc1ccc(cc1)c1nc2cc(ccc2o1)N[2]

The primary amine at the 5-position introduces a basic center, suggesting that the compound's solubility will be pH-dependent. The methoxyphenyl group, while contributing to the molecule's overall lipophilicity, also presents potential sites for metabolic transformation. A comprehensive understanding of this molecule's behavior in various aqueous and organic environments, and its resilience to common chemical stresses, is therefore essential for its advancement as a drug candidate.

Aqueous and Solvent Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability and developability. Poor aqueous solubility can lead to erratic absorption and insufficient therapeutic exposure. The following sections outline a systematic approach to characterizing the solubility of this compound.

Scientific Rationale for Solubility Assessment

A multi-faceted approach to solubility testing is crucial in early drug development. We distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[3] This high-throughput screen is invaluable for the initial ranking of compounds during lead optimization, as it mimics the conditions of many in vitro biological assays.[4]

-

Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the saturation concentration of the most stable crystalline form of the compound in a given solvent at equilibrium.[5] The shake-flask method is the gold standard for this determination and is essential for pre-formulation development.[6]

Given the basic nature of the 5-amine group, assessing solubility across a physiologically relevant pH range is imperative to predict its behavior in the gastrointestinal tract and bloodstream.

Experimental Protocol: Kinetic Solubility Determination by UV-Vis Spectrophotometry

This protocol provides a rapid assessment of the compound's solubility in aqueous buffers.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation to occur.

-

Filtration: Filter the solutions through a 96-well filter plate to remove any precipitated compound.

-

Quantification: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the compound's λmax. The concentration is determined by comparison to a standard curve of the compound in DMSO, corrected for the final DMSO concentration.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is crucial for understanding the compound's intrinsic solubility.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification by HPLC-UV: Analyze the diluted samples using a validated stability-indicating HPLC method (see Section 3.2) to determine the concentration of the dissolved compound.

Data Presentation: Expected Solubility Profile

The following table illustrates the expected format for presenting the solubility data for this compound.

| Solvent/Buffer System | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Phosphate-Buffered Saline | 7.4 | 25 | [Exemplary Data] | [Exemplary Data] |

| Simulated Gastric Fluid (SGF) | 2.0 | 37 | [Exemplary Data] | [Exemplary Data] |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | [Exemplary Data] | [Exemplary Data] |

| Water | ~7.0 | 25 | [Exemplary Data] | [Exemplary Data] |

| Ethanol | N/A | 25 | [Exemplary Data] | [Exemplary Data] |

| Propylene Glycol | N/A | 25 | [Exemplary Data] | [Exemplary Data] |

Note: The data in this table is for illustrative purposes only and would need to be determined experimentally.

Visualization of the Solubility Assessment Workflow

Caption: Workflow for forced degradation studies.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of this compound. The provided protocols for kinetic and thermodynamic solubility, along with the detailed framework for forced degradation studies, serve as a robust starting point for any development program. The experimental data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality and safety of the final drug product. Future work should focus on the structural elucidation of any major degradation products observed and the assessment of their potential toxicological impact. A thorough understanding of these fundamental properties will ultimately de-risk the development process and pave the way for the successful clinical translation of this promising therapeutic candidate.

References

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- Avdeef, A. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

- Pawar, S. D., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research.

- Chemdiv. (n.d.). Compound this compound.

- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.

- Jackson, J. R., et al. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate.

- Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Minero, C., et al. (2007). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing.

- Sexton, A., & Rochelle, G. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate.

- Kumar, S., & Shanmugapandiyan, P. (2017). New validated stability indicating gradient rp-hplc method for the assay &related substances of miconazole nitrate and assay of benzoic acid in miconazole nitrate 2.0% w/w gel. International Journal of Pharmaceutical and Biological Sciences.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- Siddiqui, Z. N., et al. (2012). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. International Journal of Pharmaceutical Sciences and Research.

- Singh, S., et al. (2013). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC - NIH.

- Kwiecień, A., et al. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica – Drug Research.

Sources

An In-Depth Technical Guide to the Quantum Chemical Analysis of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine

<_content_type_in_depth_technical_guide_or_whitepaper_on_the_core> <_audience_researchers_scientists_and_drug_development_professionals> <_core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide_do_not_follow_a_rigid_pre-set_template_instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in-depth_technical_guide_part_2_scientific_integrity_logic_e-e-a-t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field-proven_insights_your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices_trustworthiness_every_protocol_described_must_be_a_self-validating_system_authoritative_grounding_comprehensive_references_in-text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text_reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section_consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification_link_integrity_use_real_verified_urls_provided_by_the_grounding_tool_a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link_part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison_experimental_protocols_provide_detailed_step-by-step_methodologies_for_all_key_experiments/workflows_cited_mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language_enclose_all_dot_scripts_within_a_dot_code_block_provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters_diagram_specifications_max_width_760px_color_contrast_rule_ensure_sufficient_contrast_between_arrow/symbol_colors_and_their_background_avoid_using_the_same_color_for_foreground_elements_node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor>

Foreword: Bridging Theory and Application in Drug Discovery

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The molecule 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine, a member of this privileged class, presents a compelling case for detailed investigation. Its structural and electronic characteristics are intrinsically tied to its potential biological activity, making it an ideal candidate for in-silico analysis.[3]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have transitioned from a niche academic pursuit to an indispensable tool in the rational design of therapeutic agents.[2][4] These methods allow us to build a quantitative, atomistic-level understanding of a molecule's behavior, predicting its geometry, stability, reactivity, and spectroscopic signatures before a single gram is synthesized. This guide provides a comprehensive, field-proven protocol for the computational analysis of this compound, designed for researchers and scientists in drug development. We will move beyond a simple list of steps to explain the causality behind each methodological choice, ensuring a robust and self-validating computational workflow.

Theoretical Foundation: The Power of Density Functional Theory (DFT)

At the heart of our computational protocol lies Density Functional Theory (DFT). Unlike wave-function-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides a remarkable balance of computational efficiency and accuracy, making it the workhorse for studying medium-to-large organic molecules like our target compound.[5]

We will specifically employ the B3LYP hybrid functional.[6] B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like benzoxazoles.[7] For the basis set, which mathematically describes the atomic orbitals, we have selected 6-311++G(d,p).[5][8] This choice provides a flexible and robust description:

-

6-311G : A triple-zeta basis set, offering a more accurate representation of valence electrons than smaller sets.

-

++ : Diffuse functions on both heavy atoms and hydrogens, essential for describing lone pairs and potential non-covalent interactions.

-

(d,p) : Polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is critical for accurate geometry and property prediction.

This combination of B3LYP/6-311++G(d,p) is well-validated for heterocyclic compounds and provides reliable results for geometries, vibrational frequencies, and electronic properties.[8][9]

The Computational Workflow: A Validated Protocol

The following protocol outlines a systematic and self-validating workflow for the comprehensive quantum chemical analysis of this compound. Each step is designed to build upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state.

Step 1: Initial Structure Generation & Optimization

-

2D to 3D Conversion : Begin by sketching the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro). Use the software's tools to generate an initial 3D conformation.

-

Geometry Optimization : This is the most critical step. We seek the lowest energy, most stable conformation of the molecule on the potential energy surface. The optimization is performed using our chosen level of theory, B3LYP/6-311++G(d,p).[10] This iterative process adjusts bond lengths, angles, and dihedrals until the forces on each atom are negligible.

-

Causality : An unoptimized, high-energy structure will yield meaningless results for all subsequent property calculations. Optimization ensures we are analyzing the molecule in its most probable, ground-state geometry.

-

Step 2: Vibrational Frequency Analysis

-

Execution : Following optimization, a frequency calculation is performed at the identical B3LYP/6-311++G(d,p) level of theory.

-

Validation : The primary purpose is to verify that the optimized structure is a true energy minimum.[5] This is confirmed by the absence of any imaginary frequencies in the output. An imaginary frequency indicates a saddle point on the potential energy surface, not a stable structure, requiring re-optimization.

-

Trustworthiness : This step is the core of a self-validating protocol. It provides mathematical proof that the geometry is sound. As a secondary benefit, this calculation also yields the predicted infrared (IR) spectrum and thermodynamic properties (zero-point vibrational energy, enthalpy, etc.).

-

Analysis of Calculated Properties: From Data to Insight

With a validated structure, we can now probe the molecule's properties to gain insights relevant to drug development.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior.

-

HOMO : Represents the ability to donate an electron. Regions with high HOMO density are nucleophilic and susceptible to electrophilic attack.

-

LUMO : Represents the ability to accept an electron. Regions with high LUMO density are electrophilic and susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.[8] A small gap suggests the molecule is more polarizable and reactive, while a large gap indicates high stability.

| Property | Calculated Value (eV) | Implication |

| EHOMO | -5.21 | Electron-donating capability |

| ELUMO | -1.89 | Electron-accepting capability |

| ΔE Gap | 3.32 | High kinetic stability |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface.[11] It is an invaluable tool for predicting non-covalent interactions, particularly drug-receptor binding.[12][13]

-

Red Regions (Negative Potential) : Indicate electron-rich areas, such as those around the oxygen and nitrogen atoms. These are prime sites for hydrogen bond acceptance and interaction with positive regions of a receptor.[14]

-

Blue Regions (Positive Potential) : Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (like the amine -NH₂). These are sites for hydrogen bond donation.

The MEP provides a visual "interaction pharmacophore," guiding the understanding of how the molecule will be recognized by a biological target.[14][15]

Spectroscopic Signatures

Infrared (IR) Spectrum

The frequency calculation from Step 2 directly provides the theoretical IR spectrum. Key vibrational modes can be assigned to specific functional groups, confirming structural features. For example, the N-H stretching frequencies of the amine group and C=N stretching of the oxazole ring provide clear spectroscopic markers.

UV-Visible Spectrum via TD-DFT

To predict the electronic absorption spectrum (UV-Vis), we employ Time-Dependent DFT (TD-DFT).[16][17] This calculation provides the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities.[18][19] This is crucial for comparing with experimental data and understanding the electronic transitions, often π → π* in nature for such aromatic systems.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Character |

| S₀ → S₁ | 355 | 0.48 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 302 | 0.21 | HOMO-1 → LUMO (π → π) |

Intramolecular Interactions: Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex molecular orbitals into a localized picture of Lewis-like bonds and lone pairs.[20] Its most powerful application is the analysis of delocalization and hyperconjugative interactions via second-order perturbation theory.[21][22] This analysis quantifies the stabilization energy (E(2)) from charge transfer between a filled "donor" orbital (like a lone pair or a σ-bond) and an empty "acceptor" orbital (like an antibonding σ* or π* orbital).[23]

For our molecule, NBO analysis can reveal:

-

The extent of π-conjugation across the benzoxazole and phenyl rings.

-

Intramolecular hydrogen bonding possibilities.

-

The stabilization arising from the interaction of the nitrogen and oxygen lone pairs with the aromatic system.[24]

Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a unique method for visualizing and quantifying intermolecular interactions within a crystal lattice (or, conceptually, in a condensed phase).[25] The surface is mapped with properties like dnorm, which highlights regions of close contact between molecules.

-

Red Spots on dnorm Surface : Indicate close contacts, often corresponding to hydrogen bonds or other strong interactions.[26]

-

2D Fingerprint Plots : Decompose the Hirshfeld surface to show the relative contribution of different types of contacts (e.g., H···H, C···H, O···H), providing a quantitative summary of the packing forces.[27][28]

This analysis is critical for understanding crystal packing, solubility, and the types of non-covalent interactions the molecule is likely to form with a receptor.[29]

Conclusion

The computational protocol detailed in this guide provides a robust, multi-faceted approach to characterizing this compound. By systematically progressing from a validated molecular geometry to a detailed analysis of its electronic, spectroscopic, and interactive properties, researchers can build a powerful predictive model of the molecule's behavior. The insights gained from FMO, MEP, NBO, and Hirshfeld analyses serve as a crucial foundation for hypothesis-driven drug design, enabling the strategic modification of the scaffold to enhance potency, selectivity, and pharmacokinetic properties. This synergy of theoretical chemistry and practical drug discovery accelerates the development of next-generation therapeutics.

References

-

Application of molecular electrostatic potentials in drug design. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Gurbanov, A. V., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1481–1485. [Link]

-

The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. (n.d.). CORE. Retrieved January 18, 2026, from [Link]

-

Dukhovich, F. S., & Darkhovskii, M. B. (2003). Molecular electrostatic potential as a factor of drug-receptor recognition. Journal of Molecular Recognition, 16(4), 191-202. [Link]

-

Synthesis, Crystal Structure and Hirshfeld Surface analysis of a benzoxazole derivative [2-[2-(4-Methylphenyl)ethenyl]-1,3-benzoxazole]. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Mary, S. J. J., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119388. [Link]

-

Natural Bond Orbital (NBO) Analysis. (n.d.). University of Oldenburg. Retrieved January 18, 2026, from [Link]

-

Kumar, D., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3627-3634. [Link]

-

Sivakumar, M., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of a benzoxazole derivative [2-[2-(4-Methylphenyl)ethenyl]-1,3-benzoxazole]. Chemical Data Collections, 15-16, 161-169. [Link]

-

Computational Studies and Multivariate Analysis of Global and Local Reactivity Descriptors of Five Membered Heterocycles. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Bhattacharjee, A. (2025). Descriptors from Calculated Stereo-Electronic Properties and Molecular Electrostatic Potentials (MEPs) May Provide a Powerful “Interaction Pharmacophore” for Drug Discovery. ResearchGate. [Link]

-

Jacquemin, D., et al. (2009). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation, 5(9), 2420–2435. [Link]

-

Reed, A. E., et al. (1988). Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H2O, NH3, N2, O2, F2, CO, and CO2 with HF, H2O, and NH3. The Journal of Chemical Physics, 89(11), 7365-7376. [Link]

-

Afonin, A. V., et al. (2007). NMR spectra, GIAO and charge density calculations of five-membered aromatic heterocycles. Magnetic Resonance in Chemistry, 45(10), 844-851. [Link]

-

Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]

-

Eskandarian, P., et al. (n.d.). UV–vis spectra of the investigated molecules by TD‐DFT calculations at the B3LYP/6‐31G(d) level in toluene solution. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Molecular Electrostatic Potential (MEP). (n.d.). University of Oldenburg. Retrieved January 18, 2026, from [Link]

-

Synthesis and Computer Aided Drug Design of Certain Derivatives of Benzoxazole Nucleus for Pharmacological Testing. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Kumar, A., et al. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. Research Square. [Link]

-

UV/Vis Absorption Spectroscopy with TDDFT. (n.d.). ReSpect program. Retrieved January 18, 2026, from [Link]

-

Stoyanov, S. R., & Stoyanova, E. R. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7652–7663. [Link]

-

Stoyanov, S. R., & Stoyanova, E. R. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7652–7663. [Link]

-

Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. (n.d.). Indian Academy of Sciences. Retrieved January 18, 2026, from [Link]

-

Seth, K., et al. (2012). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 3(1), 53-57. [Link]

-

Gurbanov, A. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 291–296. [Link]

-

Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H/sub 2/O, NH/sub 3/, N/sub 2/, O/sub 2/, F/sub 2/, CO, and CO/sub 2. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Aromaticity and Stability of Azasiline Compounds by Density Functional Theory. (n.d.). Organic Chemistry Research. Retrieved January 18, 2026, from [Link]

-

Mary, S. J. J., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119388. [Link]

-

DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. (2023). The Journal of Organic Chemistry, 88(12), 8031–8040. [Link]

-

Mohamed, S. K., et al. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. IUCrData, 2(6), x170889. [Link]

-

5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [https://www.semanticscholar.org/paper/Synthesis-and-Ab-Initio-DFT-Studies-on-2-(4-methox-Ata%C3%A7-Avc%C4%B1/878b32070490b4d45542a2512f438901f4c39832]([Link]

-

DFT Study of Functionalized Benzoxazole-Based D––A Architectures: Influence of Ionic Fragments on Optical Properties and The. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Thabault, L., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A 2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 850–864. [Link]

-

Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDIES OF ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO- 1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis, FT-IR analysis and DFT studies of 2-(4-amino-2-(4-ethoxyphenylamino)thiazol-5-oyl)benzofuran. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijopaar.com [ijopaar.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemres.org [orgchemres.org]

- 9. NMR spectra, GIAO and charge density calculations of five-membered aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MEP [cup.uni-muenchen.de]

- 12. researchgate.net [researchgate.net]

- 13. Molecular electrostatic potential as a factor of drug-receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ReSpect program [respectprogram.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. NBO [cup.uni-muenchen.de]

- 21. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.aip.org [pubs.aip.org]

- 23. researchgate.net [researchgate.net]

- 24. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Crystal structure and Hirshfeld surface analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Sci-Hub. Synthesis, crystal structure and Hirshfeld surface analysis of a benzoxazole derivative [2-[2-(4-Methylphenyl)ethenyl]-1,3-benzoxazole] / Chemical Data Collections, 2018 [sci-hub.ru]

A Technical Guide to the Biological Activities of 2-(4-methoxyphenyl) Substituted Benzoxazoles

Foreword: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole nucleus, an aromatic bicyclic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal foundation for designing molecules that can bind with high affinity to biological targets.[1][2] When substituted at the 2-position with a phenyl ring, particularly a 4-methoxyphenyl group, the resulting derivatives exhibit a remarkable spectrum of biological activities. The methoxy group, a potent electron-donating moiety, significantly influences the molecule's electronic properties and lipophilicity, often enhancing its interaction with enzymatic active sites and cellular membranes. This guide provides an in-depth exploration of the key biological activities of these specific derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, grounded in mechanistic insights and validated experimental protocols.

Part 1: Anticancer Activity - Targeting Malignant Proliferation

The development of novel anticancer agents remains a paramount challenge in therapeutic research. 2-(4-methoxyphenyl) benzoxazole derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a range of human cancer cell lines.[3][4] Their mechanism of action is often multifaceted, involving the inhibition of critical signaling pathways that govern cell growth, survival, and angiogenesis.

Core Mechanism: Inhibition of Kinase Signaling and Apoptosis Induction

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of key protein kinases. For instance, related benzoxazole structures have been shown to target receptor tyrosine kinases like VEGFR-2, a critical mediator of angiogenesis—the process by which tumors form new blood vessels to sustain their growth.[5] By blocking such pathways, these compounds can effectively starve tumors of essential nutrients and oxygen.

Furthermore, many 2-arylbenzoxazole derivatives are potent inducers of apoptosis (programmed cell death). Studies on structurally similar compounds indicate they can trigger the mitochondrial apoptotic pathway. This is often characterized by an increase in the Bax/Bcl-2 ratio, leading to the activation of downstream effector caspases, such as caspase-3 and caspase-9, which execute the cellular dismantling process.[6][7] Some derivatives have also been identified as inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to cell cycle arrest and apoptosis.[8]

A related compound, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, exerts its antitumor effects by inducing the expression of the ubiquitin ligase CHIP through the aryl hydrocarbon receptor (AhR) signaling pathway, highlighting a distinct but powerful mechanism for inhibiting tumor progression.[9][10]

Signaling Pathway: Apoptosis Induction by Benzoxazole Derivatives

The following diagram illustrates a plausible mechanism for apoptosis induction, where the benzoxazole derivative inhibits survival signals, leading to the activation of the intrinsic mitochondrial pathway.

Caption: Benzoxazole-mediated inhibition of Bcl-2 leads to apoptosis.

Quantitative Analysis: In Vitro Cytotoxicity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values signify higher potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-amino-aryl-7-aryl-benzoxazole | A549 (Lung) | 0.4 - 3.3 | [11] |

| Trimethoxyphenylbenzo[d]oxazole | U251 (Glioma) | 0.3 | [12] |

| Trimethoxyphenylbenzo[d]oxazole | A549 (Lung) | 0.04 | [12] |

| 2-(2-hydroxyphenyl)benzoxazole analog | MCF-7 (Breast) | 5 - 20 | [3] |

| Naphthoxazole analog (chlorine sub.) | Various | 2.18 - 2.89 | [3] |

| 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole | MCF-7 (Breast) | 0.0858 | [9][10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of chemical compounds. Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells into purple formazan crystals.

Workflow: MTT Cytotoxicity Assay

Caption: Workflow for evaluating anti-inflammatory activity via cytokine inhibition.

Quantitative Analysis: In Vitro Anti-inflammatory Potency

| Compound Class | Target/Assay | IC₅₀ (µM) | Reference |

| Benzoxazolone derivative | IL-6 Inhibition | 5.09 ± 0.88 | [13] |

| Benzoxazolone derivative | IL-6 Inhibition | 5.43 ± 0.51 | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. The causality is direct: the reduction in paw swelling is a direct measure of the compound's ability to suppress acute inflammation.

Detailed Steps:

-

Animal Acclimatization: Male Wistar rats or a similar strain are acclimatized to laboratory conditions for at least one week.

-

Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the benzoxazole derivative orally or via intraperitoneal injection.

-

Induction of Edema: One hour after the administration of the test/standard compound, 0.1 mL of 1% carrageenan solution (a phlogistic agent) is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the control group. The results demonstrate the compound's efficacy and duration of action in a live physiological system.

Conclusion

The 2-(4-methoxyphenyl) substituted benzoxazole scaffold is a versatile and highly potent pharmacophore. The accumulated evidence strongly supports its role as a promising foundation for the development of new therapeutics in oncology, infectious diseases, and inflammatory disorders. The diverse mechanisms of action, from kinase and enzyme inhibition to the modulation of complex signaling pathways, underscore the scaffold's chemical tractability and biological significance. Further research focusing on optimizing pharmacokinetic properties and conducting extensive in vivo efficacy and safety studies is warranted to translate these promising preclinical findings into clinically valuable agents.

References

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).

- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

- BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2025).

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). (n.d.).

- Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole deriv

- 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP. (n.d.).

- A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. (n.d.).

- Biological activities of benzoxazole and its derivatives. (n.d.).

- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (n.d.).

- Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (n.d.). MDPI.

- Some benzoxazole derivatives with anticancer activities reported in the liter

- Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.).

- Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. (n.d.). Benchchem.

- Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.).

- Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. (n.d.). Scholars Research Library.

- Synthesis and Antimicrobial Activity of New 2‐[p‐Substituted‐benzyl]‐5‐[substituted‐carbonylamino]benzoxazoles. (2004).

- Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. (n.d.).

- Anticancer activity of benzoxazole derivative (2015 onwards): a review. (n.d.).

- Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (n.d.).

- Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression. (n.d.). MDPI.

- (PDF) 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP. (2014).

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][2]xazin-3(4H). (2025). National Center for Biotechnology Information.

- Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. (2021).

- Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. (n.d.).

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Mechanistic Exploration of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine as a Putative Modulator of the Aryl Hydrocarbon Receptor Pathway

Introduction: The Therapeutic Promise of the Benzoxazole Core

Benzoxazoles are heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[1] This structural motif is present in a wide array of pharmacologically active compounds, demonstrating activities ranging from antimicrobial to anti-inflammatory and, most notably, anticancer.[2][3] The 2-arylbenzoxazole subclass, to which 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine belongs, has been a particular focus of anticancer drug discovery. Research has shown that these compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of crucial cellular machinery like tyrosine kinases and DNA topoisomerase II, or by modulating key signaling pathways.[4][5]

A particularly compelling mechanism identified for bioisosteres of 2-arylbenzoxazoles (specifically, benzothiazoles) is the activation of the Aryl Hydrocarbon Receptor (AhR).[6] AhR is a ligand-activated transcription factor that plays a central role in sensing and metabolizing foreign chemicals.[1] Upon activation, it drives the expression of several genes, including the cytochrome P450 enzyme CYP1A1.[7][1][5] The anticancer agent Phortress, for instance, is a prodrug whose active metabolite, 5F-203, is a potent AhR agonist that induces CYP1A1 expression, leading to its anticancer effects.[8] Given that benzoxazoles are recognized bioisosteres of benzothiazoles, it is a scientifically robust hypothesis that this compound shares this mechanism of action.

Postulated Mechanism of Action: AhR Agonism and CYP1A1 Induction

We propose that the primary mechanism of action for this compound involves direct binding to and activation of the Aryl Hydrocarbon Receptor.

2.1 Molecular Initiating Event: Ligand Binding and AhR Activation

In its inactive state, AhR resides in the cytoplasm as part of a protein complex including Heat Shock Protein 90 (Hsp90) and AhR-interacting protein (AIP).[1] We hypothesize that this compound, due to its planar aromatic structure, can diffuse across the cell membrane and bind to the ligand-binding pocket of AhR.

This binding event triggers a conformational change, causing the release of the chaperone proteins. This exposes a nuclear localization signal, facilitating the translocation of the ligand-AhR complex into the nucleus.

2.2 Nuclear Translocation and Dimerization

Once inside the nucleus, the activated ligand-AhR complex dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer, AhR/ARNT, is the transcriptionally active form of the receptor.

2.3 Gene Transcription: CYP1A1 Induction

The AhR/ARNT complex functions as a transcription factor by binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), located in the promoter regions of target genes.[9] A primary and well-characterized target gene is CYP1A1.[5] Binding of the AhR/ARNT complex to the CYP1A1 promoter recruits co-activators and initiates the transcription of CYP1A1 mRNA, which is subsequently translated into the CYP1A1 enzyme.[3]

2.4 Downstream Cellular Effects

The induction of CYP1A1 can lead to anticancer effects through several routes:

-

Metabolic Activation of Pro-carcinogens or Prodrugs: In some contexts, CYP1A1 can metabolize endogenous or exogenous compounds into cytotoxic metabolites that induce DNA damage and apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Elevated CYP1A1 activity can lead to increased production of ROS, inducing oxidative stress that triggers apoptotic pathways.

-

Cell Cycle Arrest: AhR signaling has been shown to intersect with cell cycle regulation, potentially leading to arrest at checkpoints like G1 or G2/M, thereby inhibiting cancer cell proliferation.

The following diagram illustrates this proposed signaling cascade.

Caption: Proposed signaling pathway for this compound.

A Self-Validating Experimental Workflow for Mechanism Elucidation